2H-Imidazo[4,5-E][1,2,3]benzothiadiazole
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Overview
Description
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to an imidazole and thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole can be synthesized through several methods. One common approach involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing ability.
Medicinal Chemistry: It serves as a scaffold for the design of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the synthesis of conjugated polymers and small molecules for advanced material applications.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: Both compounds share a thiadiazole ring, but this compound has an additional imidazole ring, which imparts unique electronic properties.
Imidazo[2,1-b]thiazoles: These compounds have a similar imidazole-thiazole structure but differ in the position of the nitrogen and sulfur atoms, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and industrial applications.
Properties
CAS No. |
42341-44-6 |
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Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
2H-imidazo[4,5-e][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H |
InChI Key |
KVXDUIZYWKQVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)C3=NNSC3=C1 |
Origin of Product |
United States |
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